molecular formula C21H19NOS B14668036 Benzamide, N-[phenyl[(phenylmethyl)thio]methyl]- CAS No. 51643-94-8

Benzamide, N-[phenyl[(phenylmethyl)thio]methyl]-

Cat. No.: B14668036
CAS No.: 51643-94-8
M. Wt: 333.4 g/mol
InChI Key: YXPDOMWICGRYFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, N-[phenyl[(phenylmethyl)thio]methyl]- is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid, where the carboxyl group is replaced by an amide group. This particular compound is characterized by the presence of a phenyl group and a phenylmethylthio group attached to the nitrogen atom of the amide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[phenyl[(phenylmethyl)thio]methyl]- typically involves the reaction of benzamide with phenylmethylthiol in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Common solvents used are dichloromethane or toluene.

    Catalyst: Lewis acids such as aluminum chloride or boron trifluoride.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-50°C).

    Time: The reaction time can vary from a few hours to overnight, depending on the reactivity of the starting materials.

Industrial Production Methods

On an industrial scale, the production of Benzamide, N-[phenyl[(phenylmethyl)thio]methyl]- may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[phenyl[(phenylmethyl)thio]methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: Nucleophilic substitution reactions can replace the phenylmethylthio group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Benzamide, N-[phenyl[(phenylmethyl)thio]methyl]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzamide, N-[phenyl[(phenylmethyl)thio]methyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phenylmethylthio group plays a crucial role in enhancing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid.

    N-Phenylbenzamide: Similar structure but lacks the phenylmethylthio group.

    N-Methyl-N-phenylbenzamide: Contains a methyl group instead of the phenylmethylthio group.

Uniqueness

Benzamide, N-[phenyl[(phenylmethyl)thio]methyl]- is unique due to the presence of the phenylmethylthio group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

51643-94-8

Molecular Formula

C21H19NOS

Molecular Weight

333.4 g/mol

IUPAC Name

N-[benzylsulfanyl(phenyl)methyl]benzamide

InChI

InChI=1S/C21H19NOS/c23-20(18-12-6-2-7-13-18)22-21(19-14-8-3-9-15-19)24-16-17-10-4-1-5-11-17/h1-15,21H,16H2,(H,22,23)

InChI Key

YXPDOMWICGRYFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.